molecular formula C4H5NO B009148 5-Methyloxazole CAS No. 66333-88-8

5-Methyloxazole

Cat. No. B009148
CAS RN: 66333-88-8
M. Wt: 83.09 g/mol
InChI Key: ZYMHCFYHVYGFMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyloxazole and its derivatives involves various chemical reactions, highlighting the adaptability and efficiency of different methods. For instance, a novel gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid has been developed for the regiospecific synthesis of 5-methyl-1,4,2-dioxazole, an important structural motif in various bioactive molecules, characterized by high efficiency, simple operation, mild reaction conditions, and good functional group compatibility (Xiao-Lin He et al., 2022). Additionally, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown as a versatile template for the synthesis of various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening and subsequent 5-endo cyclization (N. Misra & H. Ila, 2010).

Molecular Structure Analysis

The molecular structure of 5-Methyloxazole derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure of 5-[(1H-1,2,4-Triazol-1- yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2- 2H-1,2,4-triazole-3(4H)-thione monohydrate has been determined, revealing intricate details about the molecular conformation and intermolecular interactions (Xu et al., 2006).

Chemical Reactions and Properties

5-Methyloxazole undergoes various chemical reactions, underlining its chemical reactivity and the influence of its structure on these reactions. For example, gold catalysis has been employed for the mild synthesis of oxazoles from N-propargylcarboxamides, showcasing the role of catalysis in the synthesis of oxazole derivatives (A. Hashmi et al., 2004).

Scientific Research Applications

  • Anti-Inflammatory Applications : N-aryl-5-aryloxazol-2-amine derivatives exhibit potential as selective 5-lipoxygenase inhibitors. These compounds are valuable for treating inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, & Y. Cho, 2015).

  • Synthesis of Natural Products : 4-Carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole is a building block used in the total synthesis of siphonazoles A and B, enabling the creation of unique natural products (Jianmin Zhang & M. Ciufolini, 2009).

  • Drug Abuse Treatment : 4-Arylethynyl-2-methyloxazole derivatives show potential as mGluR5 antagonists. These compounds are being researched for the treatment of drug abuse (Y. Iso & A. Kozikowski, 2006).

  • Imaging Applications : Carbon-11 labeled benzoxazole derivatives are being developed as PET radioligands for imaging 5-HT(3) receptors. These have applications in diagnosing and researching brain, heart, and cancer diseases (Mingzhang Gao et al., 2008).

  • Antibacterial Activity : 5-Methyl-2-(p-substituted phenyl)benzoxazoles demonstrate broad-spectrum antibacterial activity. Some of these compounds are notably effective against E. coli and K. pneumoniae (I. Yalcin et al., 1990).

  • Corrosion Inhibition : 5-AMT, a derivative of 5-methyloxazole, is highly effective in inhibiting mild steel corrosion in hydrochloric acid solutions (H. Hassan, Essam Abdelghani, & M. Amin, 2007).

  • Anticancer Activity : Compounds synthesized through gold-catalyzed oxazole synthesis exhibit strong antiproliferative activities against MCF-7 breast cancer cell lines (Chao Wu et al., 2013).

  • Synthesis of Bioactive Molecules : Gold-catalyzed [4 + 1] heterocyclization involving hydroxamic acid and nonactivated alkyne efficiently produces 5-methyl-1,4,2-dioxazole, a key motif in bioactive molecules (Xiao-Lin He et al., 2022).

  • Therapeutic Applications in Leukemia : The concentration-dependent antineoplastic and gene re-activation activity of 5AZA is significant for leukemia therapy (N. Farinha et al., 2004).

  • Chemotherapy for Hematologic Malignancies : 5AZA-CdR shows promise as a chemotherapeutic agent for hematologic malignancies, potentially reversing epigenetic silencing (R. Momparler, 2005).

  • Gastrointestinal Therapeutics : 5-Chlorobenzoxazole derivatives are being studied for treating irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).

Safety And Hazards

While specific safety and hazard information for 5-Methyloxazole was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

In terms of future directions, there is a need to develop new eco-friendly synthetic strategies for the synthesis of oxazoles, including 5-Methyloxazole . This is due to the drawbacks associated with the current metal-catalyzed reactions used in their synthesis .

properties

IUPAC Name

5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMHCFYHVYGFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347147
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloxazole

CAS RN

66333-88-8
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyloxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
A Shafiee, E Naimi, P Mansobi… - Journal of …, 1995 - Wiley Online Library
… Starting from readily available methyl 5-methyloxazole-4-carboxylate (1) and 4-methyl-5-… The reaction of compound 2 with formic acid yielded l-formyl-2-(5-methyloxazole-4-carboxyl)…
Number of citations: 95 onlinelibrary.wiley.com
T Yamada, K Okumura, Y Yonezawa, C Shin - Chemistry Letters, 2001 - journal.csj.jp
… to give the corresponding 5-methyloxazole-4-carboxylate 13 … 2-hydroxy)ethyl-5-methyloxazole derivative 16, the OH group … 2-O(TES)hydroxy]ethyl-5-methyloxazole derivative 17.Finally, …
Number of citations: 15 www.journal.csj.jp
MH Tao, YC Chen, XY Wei, JW Tan… - Helvetica Chimica …, 2014 - Wiley Online Library
… of column chromatography on silica gel and Sephadex LH-20 to afford a new sesquiterpene, eremophil-9-ene11,12,13-triol (1), a new oxazole, 4-(2-hydroxyethyl)-5-methyloxazole (2), …
Number of citations: 27 onlinelibrary.wiley.com
JW Cornforth, HT Huang - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… and ethyl 2-phenyl-5-methyloxazole-4-carboxylate, which was characterised by hydrolysis to 2-phenyl5-methyloxazole-4-carboxylic acid (I11 ; … 2-phenyl-5-methyloxazole (I11 ; R = H) . …
Number of citations: 3 pubs.rsc.org
J Linder, AJ Blake, CJ Moody - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
… Reduction to the corresponding aldehyde was followed by coupling with a zinc reagent derived from methyl 2-iodomethyl-5-methyloxazole-4-carboxylate, also prepared using rhodium …
Number of citations: 69 pubs.rsc.org
AG Podrezova, AV Kutasevich, VP Perevalov… - Tetrahedron …, 2021 - Elsevier
… Therefore, we synthesized several 2-aryl-4-benzyl-5-methyloxazole N-oxides 3a-j based on the condensation of 3-(hydroxyimino)-4-phenylbutan-2-one (1) and aromatic aldehydes 2a-j …
Number of citations: 2 www.sciencedirect.com
BS Yun, K Fujita, K Furihata, H Seto - Tetrahedron, 2001 - Elsevier
… , the isolation of 2-(1-aminoethyl)thiazole-4-carboxylic acid (Thz (2)) from the hydrolysates implied that l-alanine originated from the masked alanine in 2-(1-aminoethyl)-5-methyloxazole…
Number of citations: 13 www.sciencedirect.com
JU Grabow, H Hartwig, N Heineking, W Jäger… - Journal of molecular …, 2002 - Elsevier
… previous microwave studies on 4- and 5-methylthiazole and 2-, 4- and 5-methyloxazole. … potentials for the oxygen homologue compounds, 4- and 5-methyloxazole [5], [6] and 4- [7] and 5…
Number of citations: 15 www.sciencedirect.com
MA Timoshenko, AB Ayusheev, YV Kharitonov… - Chemistry of natural …, 2014 - Springer
… Conditions were found for cyclic isomerisation of isopimaric acid propargylamide into 2-(dodecahydrophenanthren-1-yl)-5-methyloxazole or 2-(dodecahydrophenanthren-1-yl)-5-…
Number of citations: 21 link.springer.com
QZ Jin, GJ Hartman, CT Ho - Perfumer Flavorist, 1984 - img.perfumerflavorist.com
… ls Most of the 4, 5-dialkyloxazoles synthesized have green, vegetable-like aromas, It was also noted that 4-butyl-5-propyloxazole, 4-butyl-5-methyloxazole and 4-pentyl-5-methy …
Number of citations: 9 img.perfumerflavorist.com

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